4-Diethylamino-4'-ethylazobenzene
Description
4-Diethylamino-4'-ethylazobenzene is an azo compound characterized by a diethylamino group (-N(C₂H₅)₂) at the 4-position and an ethyl group (-C₂H₅) at the 4'-position of the azobenzene backbone. The diethylamino group may influence electronic properties and metabolic pathways compared to dimethylamino analogs, while the ethyl substituent at the 4'-position could modulate steric and lipophilic effects .
Properties
CAS No. |
4928-41-0 |
|---|---|
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-ethylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C18H23N3/c1-4-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21(5-2)6-3/h7-14H,4-6H2,1-3H3 |
InChI Key |
PQPOCSPPXRINCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylamino-4’-ethylazobenzene typically involves the diazotization of 4-ethyl aniline followed by coupling with N,N-diethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt intermediate. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-Diethylamino-4’-ethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Diethylamino-4’-ethylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo bond can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted azobenzenes, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Diethylamino-4’-ethylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and a photoswitchable molecule in various chemical sensors and organic transistors.
Biology: Employed in the study of cell signaling and vision restoration due to its photochemical properties.
Medicine: Investigated for its potential in photodynamic therapy and as a molecular probe.
Industry: Utilized in the production of smart materials and responsive coatings.
Mechanism of Action
The mechanism of action of 4-Diethylamino-4’-ethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution and molecular geometry, influencing its interaction with other molecules and its overall photochemical behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Carcinogenicity and Genotoxicity
Substituents on the azobenzene core significantly impact biological activity:
- 4-Dimethylaminoazobenzene (4-DMAAB, CAS 60-11-7): A well-known hepatocarcinogen in rats, serving as a positive control in genotoxicity assays. Its activity is attributed to metabolic activation into reactive intermediates .
- 4-Diethylaminoazobenzene (CAS 2481-94-9): Replacing dimethylamino with diethylamino reduces carcinogenic potency, likely due to altered metabolic pathways or reduced electron-donating capacity .
- 4'-Nitro-4-dimethylaminoazobenzene (CAS 2491-74-9): The nitro group enhances genotoxicity, as nitroaromatic compounds are prone to enzymatic reduction, generating mutagenic nitrenium ions .
- 4'-Chloro-4-dimethylaminoazobenzene (CAS 1081768-03-7): Chlorine substituents increase lipophilicity and may enhance DNA adduct formation, though specific carcinogenicity data are sparse .
Structural and Functional Comparisons
Key Research Findings
- Metabolic Activation: Dimethylamino derivatives are metabolized into hydroxylamines and nitrenium ions, which form DNA adducts. Diethylamino groups may slow this process due to steric hindrance .
- Genotoxicity Assays: In vitro studies show that nitro-substituted azo compounds (e.g., 4-diethylamino-4'-nitroazobenzene) exhibit higher transformation frequencies (>50 transformants/10⁶ survivors) compared to non-nitro analogs .
- Substituent Position: 3'-Methyl derivatives of 4-DMAAB demonstrate heightened carcinogenicity, whereas 2'- and 4'-methyl groups reduce activity .
Notes on Toxicity and Handling
- 4-DMAAB : Requires stringent controls (e.g., OSHA 1910.1015) due to high toxicity; protective gloves and respiratory equipment are mandatory .
- Diethylamino Derivatives: While less toxic than dimethylamino analogs, 4-diethylaminoazobenzene still warrants precautions, including use in ventilated hoods and avoidance of skin contact .
Biological Activity
4-Diethylamino-4'-ethylazobenzene (CAS No. 4928-41-0) is an organic compound belonging to the azo dye class, characterized by its distinct chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H20N4
- Molecular Weight : 284.36 g/mol
- IUPAC Name : 4-(Diethylamino)-4'-ethylazobenzene
- Structure : The compound features a central azo (-N=N-) group connecting two aromatic rings, one of which contains a diethylamino group.
Biological Activity Overview
Research indicates that 4-Diethylamino-4'-ethylazobenzene exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Several studies have investigated the anticancer properties of azo compounds, including 4-Diethylamino-4'-ethylazobenzene. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that 4-Diethylamino-4'-ethylazobenzene can induce cell cycle arrest in cancer cells, particularly in the G2/M phase. This effect is believed to be mediated by the activation of specific cell cycle regulatory proteins, leading to apoptosis in malignant cells .
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways. For instance, increased expression levels of Fas protein, which is associated with the extrinsic apoptosis pathway, have been observed in treated cancer cell lines .
- Cytotoxicity Against Cancer Cell Lines : Research indicates that 4-Diethylamino-4'-ethylazobenzene exhibits significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The IC50 values for these cells suggest a potent inhibitory effect on cell viability .
The mechanisms underlying the biological activity of 4-Diethylamino-4'-ethylazobenzene are multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by generating ROS, which can lead to cellular damage and apoptosis.
- Inhibition of Key Enzymes : It has been suggested that the compound may inhibit enzymes involved in DNA synthesis and repair, further contributing to its anticancer effects.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Mechanistic Insights :
- Comparative Analysis with Other Azo Compounds :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
